molecular formula C11H12O4 B8683491 3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde CAS No. 22590-66-5

3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde

Cat. No. B8683491
M. Wt: 208.21 g/mol
InChI Key: SMFYCZQPZVPSJD-UHFFFAOYSA-N
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Patent
US04282353

Procedure details

Vanillin glycidyl ether (3-methoxy-4-glycidyloxybenzaldehyde) was prepared in a similar manner to Method A, but starting from vanillin in place of p-hydroxybenzaldehyde. The yield was 96% of theory, the product having an epoxide content of 4.41 equivalents/kg (theoretical value 4.8 equivalents/kg). A sample was recrystallised from ethanol, giving 95% recovery of product having an epoxide content of 4.76 equivalents/kg, melting point 101° C. Salicylaldehyde glycidyl ether (o-glycidyloxybenzaldehyde) may be prepared in a like manner from salicylaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH2:12](OC1C(=CC=CC=1)C=O)[CH:13]1[O:15][CH2:14]1.C(=O)C1C(=CC=CC=1)O>>[CH2:12]([O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7])[CH:13]1[O:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Step Two
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC=1C(C=O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sample was recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
giving 95% recovery of product

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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